Hepta-4,6-dienal, also known as (E,E)-2,4-heptadienal, is an organic compound classified as a medium-chain aldehyde. This classification indicates that it consists of a carbon chain containing between six and twelve carbon atoms, specifically with seven carbon atoms in this case. Its chemical formula is , and it features two double bonds located at the 4th and 6th positions of the heptane chain. This compound is characterized by its hydrophobic nature and is primarily recognized for its distinct olfactory properties, often described as having a fishy or cinnamon-like odor. Hepta-4,6-dienal is naturally present in various food items, including certain fruits and vegetables, and has potential applications in flavoring and fragrance industries .
Hepta-4,6-dienal can be sourced from natural products, particularly in the context of food chemistry. It has been detected in several foods such as blackberries, cabbages, broccoli, corn, and tortilla chips. The compound is classified under the category of medium-chain aldehydes due to its chain length and functional group characteristics. It is also categorized as a polyunsaturated aldehyde, indicating the presence of multiple double bonds within its structure .
The synthesis of Hepta-4,6-dienal can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired isomer while minimizing side reactions. The use of catalysts may enhance yields and selectivity during synthesis.
Hepta-4,6-dienal has a linear structure with the following characteristics:
The molecular structure includes two double bonds between carbons 4 and 5 as well as 6 and 7, with an aldehyde functional group at one end of the carbon chain .
The average molecular weight of Hepta-4,6-dienal is approximately 110.156 g/mol. Its physical properties indicate it is a volatile compound with low solubility in water due to its hydrophobic nature .
Hepta-4,6-dienal participates in several chemical reactions typical for aldehydes:
The reactivity of Hepta-4,6-dienal stems from both its aldehyde functionality and the presence of double bonds which can participate in additional reactions such as polymerization under certain conditions .
The mechanism by which Hepta-4,6-dienal exerts its effects—especially in biological systems—often involves its interaction with cellular receptors or enzymes. The unsaturation in its structure allows it to participate in various biochemical pathways.
Upon entering biological systems, Hepta-4,6-dienal may act as a signaling molecule or flavor component that influences taste perception and olfactory responses. Its reactivity can also lead to interactions with proteins or nucleic acids that may affect metabolic processes .
Relevant data indicate that Hepta-4,6-dienal's volatility contributes to its olfactory properties and potential applications in flavoring .
Hepta-4,6-dienal finds various scientific uses:
Hepta-4,6-dienal belongs to the family of oxylipins—oxygenated derivatives of polyunsaturated fatty acids (PUFAs) formed through enzymatic oxidation cascades. This volatile carbonyl compound is biosynthesized primarily through the lipoxygenase (LOX) pathway, which initiates the dioxygenation of PUFAs containing the (1Z,4Z)-penta-1,4-diene system [8]. The process begins when LOX enzymes catalyze the regio- and stereospecific insertion of molecular oxygen into PUFA substrates, producing hydroperoxy intermediates [8]. In marine and plant systems, these hydroperoxides undergo cleavage by hydroperoxide lyase (HPL) enzymes, which specifically catalyze the fragmentation of the carbon chain adjacent to the hydroperoxide group [8]. For hepta-4,6-dienal, this reaction represents the cleavage of C₁₀-C₁₁ bonds in 12-hydroperoxyeicosatetraenoic acid (12-HPETE) derived from arachidonic acid (C20:4, n-6), yielding hepta-4,6-dienal and a corresponding C₁₀ carbonyl fragment [8].
The enzymatic transformation exhibits remarkable positional specificity and stereochemical control. In red algae such as Pyropia haitanensis, a single multifunctional LOX enzyme (PhLOX) combines LOX, HPL, and allene oxide synthase (AOS) activities within one catalytic domain, enabling efficient production of hepta-4,6-dienal and other oxylipins from C₂₀ precursors [8]. This enzyme demonstrates substrate flexibility and functional versatility, representing an evolutionarily ancient mechanism for generating signaling molecules. The reaction efficiency increases significantly under stress conditions, with heat shock inducing a 2.12-fold increase in related oxylipin production in algal systems [8].
Table 1: Key Oxylipins Derived from Polyunsaturated Fatty Acid Oxidation
Compound Name | Chemical Structure | CAS Number | Molecular Weight (g/mol) | Primary Biosynthetic Origin |
---|---|---|---|---|
Hepta-4,6-dienal | C₇H₁₀O | 4633-65-6 | 110.16 | Lipoxygenase/HPL cleavage of C20 PUFAs |
(2E,4E)-Hepta-2,4-dienal | C₇H₁₀O | 4313-03-5 | 110.16 | Linoleic acid oxidation |
Oct-1-en-3-ol | C₈H₁₆O | 3391-86-4 | 128.21 | LOX/HPL activity on C18/C20 PUFAs |
12-HPETE | C₂₀H₃₂O₃ | 71099-95-9 | 320.47 | Arachidonic acid 12-lipoxygenation |
Within the broader context of PUFA metabolism, hepta-4,6-dienal represents a terminal oxidation product of the n-6 PUFA arachidonic acid. The compound occupies a specific niche in the oxylipin landscape, differing from the enzymatic fates of other major PUFAs. While eicosapentaenoic acid (EPA, C20:5 n-3) and docosahexaenoic acid (DHA, C22:6 n-3) are precursors to specialized pro-resolving mediators (SPMs) with anti-inflammatory properties, arachidonic acid predominantly yields pro-inflammatory eicosanoids and volatile aldehydes like hepta-4,6-dienal [1] [8].
The production of hepta-4,6-dienal exemplifies the compartmentalization of oxidative metabolism across different organisms. Marine algae predominantly utilize C₂₀ PUFAs for oxylipin production via 12-LOX-initiated pathways, whereas terrestrial plants primarily employ C₁₈ PUFAs oxidized at C-9 or C-13 positions [8]. This divergence reflects evolutionary adaptation to different ecological niches. The substrate specificity of the enzymes involved determines the chain length and functional groups of the resulting carbonyl compounds. In brown algae, both C₁₈ and C₂₀ acids undergo lipoxygenation at C-6, potentially yielding different volatile fragments [8].
The metabolic flux toward hepta-4,6-dienal synthesis is dynamically regulated by environmental stressors. During desiccation or pathogen challenge, algae rapidly upregulate LOX/HPL activities, increasing hepta-4,6-dienal production by more than two-fold within hours [8]. This positions hepta-4,6-dienal as a metabolic endpoint in stress-responsive biochemical pathways rather than an intermediate in longer-chain biomolecule synthesis. Its volatility facilitates rapid diffusion, making it suitable for airborne or water-dissolved signaling functions in biological systems.
Hepta-4,6-dienal functions as a volatile organic compound (VOC) in diverse biological systems, particularly in marine environments. Analytical studies using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have quantified its presence across algal species [8]. In the red alga Pyropia haitanensis, hepta-4,6-dienal is predominantly produced in the conchocelis phase (filamentous sporophyte stage) rather than the blade-shaped gametophyte stage, with baseline concentrations reaching 56.30 ± 46.31 µg/100 mg dry weight [8]. Under heat shock stress, these levels increase dramatically to 119.47 ± 40.70 µg/100 mg, indicating its role as a stress-responsive metabolite [8].
The compound exhibits species-specific distribution patterns in marine environments. While abundant in Pyropia, it is also documented in the cryptophyte Rhodomonas species, where it contributes to the characteristic "cooked shrimp/cooked seafood" aroma at concentrations of 420 ± 94 ng/g wet weight [8]. In the brown alga Alaria esculenta, hepta-4,6-dienal constitutes part of the distinctive VOC profile alongside heptan-3-one and benzaldehyde [8]. Its presence in microalgae is variable, with Chlorella protothecoides (13.8 ± 1 µg/kg) and Schizochytrium limacinum (19 ± 0.7 µg/kg) showing significant quantities, while Chlorella vulgaris and Tetraselmis chuii produce lower amounts [8].
The ecological functions of hepta-4,6-dienal extend beyond direct antimicrobial effects. In Macrocystis pyrifera (giant kelp), it acts as an infochemical that induces defense gene expression upon release, preparing adjacent tissues for impending stress [8]. This signaling role depends on its properties as a moderately hydrophilic volatile with slow dispersal kinetics in aqueous environments, allowing the formation of concentration gradients detectable by neighboring organisms [8]. Its detection methods vary in sensitivity, with HS-SPME/GC-MS offering superior quantification of this labile compound compared to traditional hydrodistillation techniques, which may alter its chemical structure during extraction [8].
Table 2: Distribution of Hepta-4,6-dienal in Marine Organisms
Organism | Concentration | Biological Matrix | Detection Method | Environmental Context |
---|---|---|---|---|
Pyropia haitanensis | 56.30 ± 46.31 µg/100 mg | Conchocelis phase | HS-SPME/GC-MS | Baseline production |
Pyropia haitanensis | 119.47 ± 40.70 µg/100 mg | Conchocelis phase | HS-SPME/GC-MS | Post-heat shock (2.12-fold increase) |
Rhodomonas spp. | 420 ± 94 ng/g | Whole cells | HS-SPME/GC-MS | Aroma profile ("cooked shrimp") |
Chlorella protothecoides | 13.8 ± 1 µg/kg | Whole cells | HS-SPME/GC-MS | Laboratory culture |
Schizochytrium limacinum | 19 ± 0.7 µg/kg | Whole cells | HS-SPME/GC-MS | Laboratory culture |
Alaria esculenta | Component of VOC profile | Thallus | TD GC-MS | Field-collected specimens |
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